Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,ethyl ester typically involves the construction of the thiazolo[4,5-b]pyridine bicyclic scaffold. This can be achieved through the annulation of a thiazole or thiazolidine derivative with a pyridine ring . The reaction conditions often include the use of strong bases and high temperatures to facilitate the annulation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of thiazolo[4,5-b]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,ethyl ester involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as thiazolo[4,5-b]pyridine-6-carboxylic acid and thiazolo[5,4-b]pyridine derivatives .
Uniqueness
What sets thiazolo[4,5-b]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,ethyl ester apart is its unique combination of functional groups, which confer specific pharmacological activities and reactivity patterns . This makes it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H15N3O2S |
---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
ethyl 2-(propan-2-ylamino)-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-11(16)8-5-9-10(13-6-8)15-12(18-9)14-7(2)3/h5-7H,4H2,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
VHSQPFKULMUMJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N=C1)N=C(S2)NC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.